molecular formula C17H19N3O2 B2729660 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide CAS No. 1904369-97-6

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide

Cat. No.: B2729660
CAS No.: 1904369-97-6
M. Wt: 297.358
InChI Key: DARGSAYBUDFGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a cinnoline ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the cinnoline core. This can be achieved through cyclization reactions involving appropriate precursors. The final step usually involves the acylation of the cinnoline derivative with phenylacetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrazole-3-carboxamide
  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
  • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

What sets N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide apart from these similar compounds is its specific structural features and the resulting biological activity. The presence of the phenylacetamide group, for example, may confer unique binding properties and therapeutic potential.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-17(22)11-13-10-14(7-8-15(13)19-20)18-16(21)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGSAYBUDFGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.